molecular formula C8H7FO2 B1439324 1-(4-Fluoro-3-hydroxyphenyl)ethanone CAS No. 949159-95-9

1-(4-Fluoro-3-hydroxyphenyl)ethanone

Cat. No. B1439324
CAS RN: 949159-95-9
M. Wt: 154.14 g/mol
InChI Key: WZADRGNQKQFMHI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-hydroxyphenyl)ethanone, also known as Ethanone, is a chemical compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 . It is used in the preparation of 4-fluoro-2-nitrobenzonitrile, an intermediate .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-fluoro-3-hydroxyphenyl)ethan-1-one . The structure can be represented by the SMILES notation: CC(=O)C1=CC=C(F)C(O)=C1 .


Physical And Chemical Properties Analysis

This compound has a melting point of 119-126℃ and a predicted boiling point of 272.6±25.0 °C . It has a predicted density of 1.247±0.06 g/cm3 . It is slightly soluble (1.1 g/L) at 25°C . The predicted pKa value is 7.89±0.10 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A novel series of isoxazoles derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone showed significant in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).

Optical Properties and Fluorophore Synthesis

  • 1-(2-Hydroxyphenyl)ethanone was used in the synthesis of a fluorophore, which showed potential in studying solvatochromic properties like extinction coefficient and stokes shift in different solvents (Khan et al., 2016).

Fluorescent Probe for Biological Studies

  • Utilizing 1-(2-Hydroxyphenyl)ethanone, a BODIPY-based fluorescent probe was developed, which is sensitive and selective to H2S. This probe could be valuable for studying the effects of H2S in biological systems (Fang et al., 2019).

HIV Infection Research

  • (S)-(–)-1-(4-Fluorophenyl)ethanol, an intermediate synthesized from 1-(4-fluorophenyl)ethanone, has applications in studying HIV infection and Alzheimers disease treatments (2022).

Selective α-Monobromination of Ketones

  • 1-(2-Hydroxylphenyl)propan-1-one was included in a study exploring selective α-monobromination of alkylaryl ketones using ionic liquids, contributing to advancements in regioselective reagent development (Ying, 2011).

Antimicrobial Schiff Bases

  • 1-(3-Fluoro-4-methoxyphenyl)ethanone served as a precursor in synthesizing novel Schiff bases, displaying significant antimicrobial activity, offering potential in antimicrobial drug development (Puthran et al., 2019).

Safety and Hazards

1-(4-Fluoro-3-hydroxyphenyl)ethanone may be harmful if swallowed and can cause eye irritation . It should be handled with protective gloves, protective clothing, and eye/face protection . It should be used only in well-ventilated areas or outdoors .

Mechanism of Action

Target of Action

It has been shown to be cataleptic, with the ability to produce sleep and muscle relaxation . This suggests that it may interact with neurotransmitter systems in the brain, possibly targeting GABA receptors or other neural pathways involved in sleep and relaxation.

Mode of Action

Its cataleptic effects suggest that it may inhibit certain neural pathways, leading to a decrease in motor activity and an increase in sleep

Biochemical Pathways

Given its cataleptic effects, it may influence pathways related to neurotransmission, particularly those involving GABA, a major inhibitory neurotransmitter in the brain .

Pharmacokinetics

Its solubility is reported to be slightly soluble (11 g/L) at 25°C , which could impact its bioavailability

Result of Action

It has been shown to produce sleep and muscle relaxation in experimental settings . This suggests that it may have sedative effects at the cellular level, possibly by inhibiting neural activity.

Biochemical Analysis

Biochemical Properties

1-(4-Fluoro-3-hydroxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to exhibit cataleptic properties, which means it can induce a state of immobility and muscle relaxation . This compound interacts with enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase, which is responsible for the breakdown of monoamines like serotonin and dopamine. The interaction with these enzymes can modulate the levels of neurotransmitters in the brain, thereby influencing mood and behavior .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function . Additionally, this compound has been shown to induce sleep and muscle relaxation, indicating its potential impact on the central nervous system .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It has been shown to bind to neurotransmitter receptors, such as the serotonin receptor, and inhibit the activity of enzymes like monoamine oxidase . This inhibition leads to an increase in the levels of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained muscle relaxation and sleep induction, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to induce mild muscle relaxation and sleep, while higher doses can lead to more pronounced cataleptic effects . At very high doses, this compound can exhibit toxic effects, including respiratory depression and decreased motor activity . These findings highlight the importance of dosage optimization for potential therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of neurotransmitters. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown and methylation of neurotransmitters . These interactions can affect metabolic flux and alter the levels of metabolites in the brain, thereby influencing neurotransmission and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by organic anion transporters and bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For example, phosphorylation of this compound can enhance its binding to nuclear receptors, thereby modulating gene expression and cellular responses .

properties

IUPAC Name

1-(4-fluoro-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZADRGNQKQFMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668883
Record name 1-(4-Fluoro-3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

949159-95-9
Record name 1-(4-Fluoro-3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluoro-3-hydroxyphenyl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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